molecular formula C4H8N4 B2629475 N-ethyl-1H-1,2,4-triazol-5-amine CAS No. 89279-89-0

N-ethyl-1H-1,2,4-triazol-5-amine

Cat. No.: B2629475
CAS No.: 89279-89-0
M. Wt: 112.136
InChI Key: NFSSJGIUWDEDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of N-ethyl-1H-1,2,4-triazol-5-amine are currently unknown. The compound is a derivative of the 1,2,4-triazole family, which has been associated with various biological activities . .

Mode of Action

The exact mode of action of This compound As a derivative of the 1,2,4-triazole family, it may share some of the interactions with biological targets that other members of this family exhibit

Biochemical Pathways

The biochemical pathways affected by This compound The 1,2,4-triazole family has been associated with a variety of biological activities, suggesting that they may interact with multiple pathways

Result of Action

The molecular and cellular effects of This compound Given the diverse biological activities associated with the 1,2,4-triazole family , it is likely that this compound may have multiple effects at the molecular and cellular level

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1H-1,2,4-triazol-5-amine typically involves the alkylation of 1H-1,2,4-triazol-5-amine with ethyl halides under basic conditions. One common method is the reaction of 1H-1,2,4-triazol-5-amine with ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazol-5-amine: The parent compound without the ethyl group.

    1-Methyl-1H-1,2,4-triazol-5-amine: A similar compound with a methyl group instead of an ethyl group.

    3-Nitro-1H-1,2,4-triazol-5-amine: A derivative with a nitro group at the 3-position.

Uniqueness

N-ethyl-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with molecular targets compared to its analogs .

Properties

IUPAC Name

N-ethyl-1H-1,2,4-triazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-2-5-4-6-3-7-8-4/h3H,2H2,1H3,(H2,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSSJGIUWDEDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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